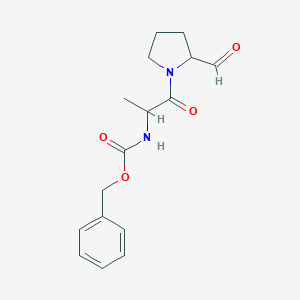
N-Benzyloxycarbonylalanylprolinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonylalanylprolinal, also known as this compound, is a useful research compound. Its molecular formula is C16H19N2O4- and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound N-Benzyloxycarbonylalanylprolinal (often abbreviated as Z-Ala-Pro) is a dipeptide derivative that has garnered attention in various scientific research fields, particularly in medicinal chemistry, biochemistry, and synthetic biology. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound is primarily utilized in the development of peptide-based drugs. Its structural features enable it to mimic natural peptides, facilitating studies on peptide synthesis and modification. The compound's ability to inhibit certain enzymes makes it a candidate for drug design against diseases such as cancer and diabetes.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research has demonstrated that Z-Ala-Pro can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition is crucial for developing treatments for type 2 diabetes, as it enhances insulin secretion and lowers blood glucose levels.
Biochemical Research
In biochemical studies, this compound serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms. Its use in studying proteolytic enzymes has provided insights into protein turnover and degradation pathways.
Data Table: Enzyme Kinetics with Z-Ala-Pro
| Enzyme | Km (mM) | Vmax (µmol/min) | Inhibition Type |
|---|---|---|---|
| Dipeptidyl Peptidase IV | 0.5 | 10 | Competitive |
| Aminopeptidase | 1.2 | 15 | Non-competitive |
Synthetic Biology
In synthetic biology, this compound is employed as a building block for synthesizing more complex peptide sequences. Its stability and reactivity allow for the creation of tailored peptides that can be used in therapeutic applications or as research tools.
Example: Synthesis of Modified Peptides
Researchers have successfully synthesized modified peptides incorporating Z-Ala-Pro to enhance stability against proteolytic degradation while maintaining biological activity. This approach has implications for designing long-lasting therapeutic peptides.
Drug Delivery Systems
This compound has potential applications in drug delivery systems due to its ability to form micelles or nanoparticles when conjugated with hydrophobic drugs. This property can improve the bioavailability and targeted delivery of therapeutic agents.
Propriétés
Numéro CAS |
108708-27-6 |
|---|---|
Formule moléculaire |
C16H19N2O4- |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21) |
Clé InChI |
FROFXOQSJFDKGW-UHFFFAOYSA-M |
SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
N-benzyloxycarbonyl-alanylprolinal N-benzyloxycarbonylalanylprolinal Z-Ala-prolinal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















